5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of aromatic and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxamide group: This step often involves the reaction of the oxazole derivative with an amine, such as morpholine, under controlled conditions.
Attachment of the phenylethyl group: This can be done through nucleophilic substitution reactions, where the phenylethyl group is introduced to the oxazole ring.
Final coupling with the 4-methylphenyl group: This step may involve palladium-catalyzed cross-coupling reactions to attach the 4-methylphenyl group to the oxazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[[4-[[morpholin-2-yl]methylamino]-5-(trifluoromethyl)-2-pyridyl]amino]pyrazine-2-carbonitrile: This compound shares structural similarities and is known for its inhibitory effects on Checkpoint Kinase 1 (CHK1) kinase function.
Pinacol boronic esters: These compounds are valuable in organic synthesis and share some functional group similarities.
Uniqueness
What sets 5-(4-methylphenyl)-N-[2-(morpholin-4-yl)-2-phenylethyl]-1,2-oxazole-3-carboxamide apart is its unique combination of aromatic and heterocyclic elements, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C23H25N3O3 |
---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)-N-(2-morpholin-4-yl-2-phenylethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C23H25N3O3/c1-17-7-9-19(10-8-17)22-15-20(25-29-22)23(27)24-16-21(18-5-3-2-4-6-18)26-11-13-28-14-12-26/h2-10,15,21H,11-14,16H2,1H3,(H,24,27) |
InChI Key |
GDUAEUIOUGUIKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC(C3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.